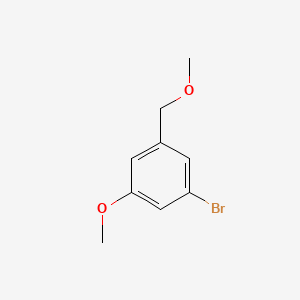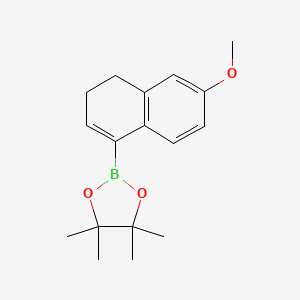
2-Methoxy-3-(methylthio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-(methylthio)benzoic acid is an organic compound with the molecular formula C9H10O3S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by methoxy and methylthio groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitrobenzoic acid with methanol and sulfur, followed by reduction and hydrolysis steps. Another method includes the etherification of 2,6-dichlorotoluene with sodium methoxide, followed by a Grignard reaction with carbon dioxide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-Methoxy-3-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or a methyl group.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or methyl derivatives .
科学的研究の応用
2-Methoxy-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
作用機序
The mechanism of action of 2-Methoxy-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methoxybenzoic acid: Lacks the methylthio group, making it less reactive in certain chemical reactions.
3-Methoxy-2-methylbenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Methoxy-4-(methylthio)benzoic acid: Similar but with different positional isomerism, leading to different chemical properties
Uniqueness
2-Methoxy-3-(methylthio)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
特性
分子式 |
C9H10O3S |
|---|---|
分子量 |
198.24 g/mol |
IUPAC名 |
2-methoxy-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O3S/c1-12-8-6(9(10)11)4-3-5-7(8)13-2/h3-5H,1-2H3,(H,10,11) |
InChIキー |
XZJXCAAPUAWILV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=C1SC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)
![1-(2-Isopropyl-3-pyridyl)-3-methoxy-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14027672.png)



